![molecular formula C27H22ClF7N6O4S B2586510 N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-fluoro-N-({3-[(2-{[4-(trifluoromethyl)phenyl]methylene}hydrazino)carbonyl]-4,5-dihydro-5-isoxazolyl}methyl)benzenesulfonamide CAS No. 338961-97-0](/img/structure/B2586510.png)
N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-fluoro-N-({3-[(2-{[4-(trifluoromethyl)phenyl]methylene}hydrazino)carbonyl]-4,5-dihydro-5-isoxazolyl}methyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-fluoro-N-({3-[(2-{[4-(trifluoromethyl)phenyl]methylene}hydrazino)carbonyl]-4,5-dihydro-5-isoxazolyl}methyl)benzenesulfonamide” is a complex organic molecule. It contains several functional groups, including a pyridine ring, a trifluoromethyl group, an isoxazole ring, and a benzenesulfonamide group .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple rings and functional groups . The compound contains a pyridine ring, a trifluoromethyl group, an isoxazole ring, and a benzenesulfonamide group. Each of these groups contributes to the overall structure and properties of the molecule.Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
A study by Sarvaiya, Gulati, and Patel (2019) described the synthesis of derivatives related to the compound , focusing on their antimicrobial activities. The research outlined the process of obtaining compounds with potential applications in combating various bacterial and fungal infections (Sarvaiya, Gulati, & Patel, 2019).
Novel Synthesis Approaches and Biological Evaluation
Mustafa et al. (2016) explored novel synthesis methods to obtain derivatives of the compound, subsequently assessing their anti-inflammatory and ulcerogenicity properties. The study aimed to find safer and more effective anti-inflammatory agents, demonstrating that some synthesized compounds exhibited significant activity with minimal side effects (Mustafa et al., 2016).
Antiviral, Antitubercular, and Anticancer Activities
Çıkla's research (2010) focused on synthesizing novel thioureas derived from the compound and testing them for antiviral, antitubercular, and anticancer activities. The study highlighted the potential of these derivatives in addressing multiple health challenges, including HIV, tuberculosis, and certain cancers (Çıkla, 2010).
Photochemical Decomposition Studies
Zhou and Moore (1994) investigated the photochemical decomposition of sulfamethoxazole, a related sulfonamide, to understand its environmental fate and transformation products. While not directly about the exact compound, this study provides insight into the stability and decomposition pathways of structurally related sulfonamides in environmental contexts (Zhou & Moore, 1994).
Eigenschaften
IUPAC Name |
5-[[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl-(4-fluorophenyl)sulfonylamino]methyl]-N-[(Z)-[4-(trifluoromethyl)phenyl]methylideneamino]-4,5-dihydro-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22ClF7N6O4S/c28-22-11-18(27(33,34)35)14-37-24(22)36-9-10-41(46(43,44)21-7-5-19(29)6-8-21)15-20-12-23(40-45-20)25(42)39-38-13-16-1-3-17(4-2-16)26(30,31)32/h1-8,11,13-14,20H,9-10,12,15H2,(H,36,37)(H,39,42)/b38-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPIGQCNFFVNGY-OQHDRHACSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C(=O)NN=CC2=CC=C(C=C2)C(F)(F)F)CN(CCNC3=C(C=C(C=N3)C(F)(F)F)Cl)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(ON=C1C(=O)N/N=C\C2=CC=C(C=C2)C(F)(F)F)CN(CCNC3=C(C=C(C=N3)C(F)(F)F)Cl)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22ClF7N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
695.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-fluoro-N-({3-[(2-{[4-(trifluoromethyl)phenyl]methylene}hydrazino)carbonyl]-4,5-dihydro-5-isoxazolyl}methyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

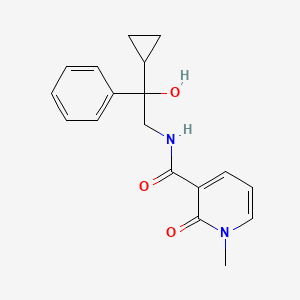
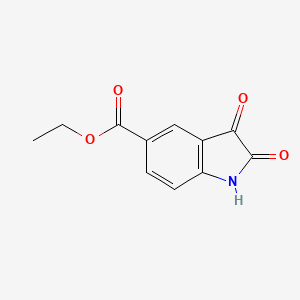
![1-[4-[4-(2-Oxo-2-phenylacetyl)phenyl]sulfanylphenyl]-2-phenylethane-1,2-dione](/img/structure/B2586431.png)
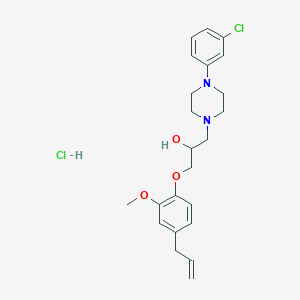
![1-[1-(Aminomethyl)cyclopropyl]cyclobutan-1-ol](/img/structure/B2586434.png)
![N-(3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2586437.png)
![1-allyl-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B2586438.png)
![3-[(3-chlorophenyl)sulfonyl]-6-fluoro-1-propyl-7-(4-propylpiperazin-1-yl)quinolin-4(1H)-one](/img/structure/B2586439.png)
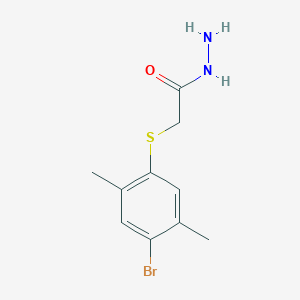
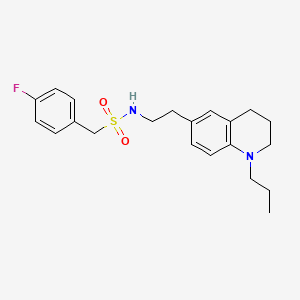
![(2-Ethoxyphenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2586442.png)
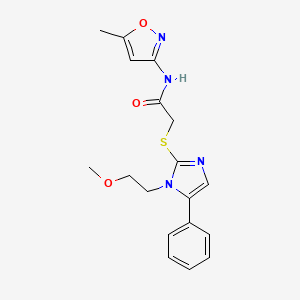
![1-(3-methoxyphenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2586445.png)
![3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B2586449.png)